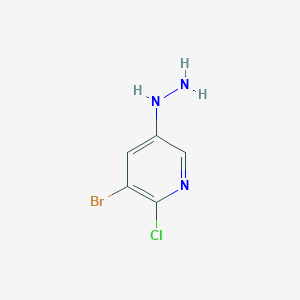

3-Bromo-2-chloro-5-hydrazineylpyridine

Description

3-Bromo-2-chloro-5-hydrazineylpyridine (C₅H₄BrClN₃) is a halogenated pyridine derivative featuring bromo (Br) and chloro (Cl) substituents at positions 3 and 2, respectively, and a hydrazine (-NHNH₂) group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity is influenced by the electron-withdrawing effects of halogens and the nucleophilic nature of the hydrazine group, enabling selective functionalization .

Properties

Molecular Formula |

C5H5BrClN3 |

|---|---|

Molecular Weight |

222.47 g/mol |

IUPAC Name |

(5-bromo-6-chloropyridin-3-yl)hydrazine |

InChI |

InChI=1S/C5H5BrClN3/c6-4-1-3(10-8)2-9-5(4)7/h1-2,10H,8H2 |

InChI Key |

NFGKLKANPLLVSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-hydrazinylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-2-chloro-5-hydrazinylpyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Reactivity and Functionalization

- Halogen-Directed Reactivity: The bromo and chloro groups in this compound enable regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to their distinct electronic effects. For example, bromine at position 3 is more reactive than chlorine at position 2 in palladium-catalyzed amination . Contrast with 3-Amino-5-bromo-2-chloropyridine: The amino group at position 3 deactivates the ring, reducing electrophilic substitution compared to the hydrazine derivative .

Hydrazine Group Utility :

The hydrazine moiety facilitates condensation reactions to form hydrazones, azoles, or coordination complexes. This is distinct from 5-Bromo-2-chloro-3-nitropyridine , where the nitro group promotes nucleophilic aromatic substitution (SNAr) but lacks the nucleophilic character of hydrazine .

Physical and Spectroscopic Properties

- Solubility: The hydrazine group enhances polarity, likely increasing solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs like 3-Bromo-2-chloropyridine .

- Melting Points : Halogenated pyridines generally exhibit higher melting points due to intermolecular halogen bonding. The absence of data for the target compound suggests experimental characterization is needed.

Biological Activity

3-Bromo-2-chloro-5-hydrazineylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-5-bromopyridine with hydrazine derivatives. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming the structure through characteristic peaks corresponding to the functional groups present.

Anticancer Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this compound demonstrated IC50 values ranging from 0.01 to 0.06 μg/mL against several tumor cell lines, indicating potent anticancer activity compared to doxorubicin, a standard chemotherapy drug .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| A | HeLa | 0.02 |

| B | MCF-7 | 0.04 |

| C | A549 | 0.06 |

| D | HCT116 | >100 (non-cytotoxic) |

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The disk diffusion method was employed to measure the inhibition zones, revealing that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | 15 | 32 μg/mL |

| Staphylococcus aureus | 17 | 16 μg/mL |

| Escherichia coli | 14 | 64 μg/mL |

| Candida albicans | 12 | 128 μg/mL |

Case Studies

- Cytotoxicity Assessment : A study conducted on a series of hydrazine derivatives derived from pyridine indicated that those with halogen substitutions showed enhanced cytotoxicity against cancer cells. The presence of bromine and chlorine atoms was crucial in increasing the reactivity and interaction with cellular targets .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyridine derivatives in treating infections caused by resistant bacterial strains. The findings suggested that the hydrazine moiety contributed to the increased permeability through bacterial membranes, enhancing antimicrobial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.